Methyl 3-((3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
Description
Methyl 3-((3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a sulfonyl-linked azetidine ring and a 2,5-dioxoimidazolidin moiety. Its structure combines sulfonamide, azetidine (a strained four-membered ring), and imidazolidinone functionalities, which may confer unique physicochemical properties, such as enhanced rigidity, hydrogen-bonding capacity, and metabolic stability. This compound’s synthesis likely involves sulfonation of the azetidine ring, followed by coupling with a thiophene carboxylate precursor.
Properties
IUPAC Name |
methyl 3-[3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6S2/c1-21-11(17)10-8(2-3-22-10)23(19,20)14-5-7(6-14)15-9(16)4-13-12(15)18/h2-3,7H,4-6H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZVBBJOFGVQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-((3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and implications for medicinal chemistry.
Chemical Structure and Synthesis
The compound features a thiophene ring, an azetidine moiety, and a sulfonyl group attached to a dioxoimidazolidin structure. The synthesis typically involves multi-step reactions that include:
- Formation of the Imidazolidinone Ring : This is achieved through the reaction of glyoxal with ammonia.
- Cyclization to Form Azetidine : A β-amino alcohol is often used as a precursor.
- Coupling Reactions : These involve condensation reactions with acyl chlorides or anhydrides to introduce the thiophene and sulfonyl groups.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene have been shown to inhibit bacterial growth effectively. A study demonstrated that thiophene derivatives can disrupt bacterial cell walls, leading to cell death .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Compounds containing imidazolines have been studied for their ability to induce apoptosis in cancer cells. For example, certain sulfonamide derivatives have been reported to inhibit tumor growth in vitro by targeting specific pathways involved in cell proliferation .
Table 1: Summary of Biological Activities
| Activity | Reference | Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study: Antimicrobial Efficacy
In a controlled study, methyl thiophene derivatives were tested against various bacterial strains. The results indicated a dose-dependent inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting a promising alternative for treatment .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing similar structural motifs have demonstrated significant antimicrobial activity. For instance, derivatives of azetidine and imidazolidinone have been shown to inhibit various bacterial strains effectively. The presence of the sulfonyl group enhances the lipophilicity of the compound, improving its ability to penetrate cell membranes and reach intracellular targets .
Anticancer Potential
Methyl 3-((3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate may also exhibit anticancer properties. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism often involves targeting specific enzymes crucial for cancer cell survival and replication .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study on related compounds demonstrated that those with azetidine rings exhibited potent activity against gram-positive bacteria while showing moderate effects against gram-negative strains. This suggests that this compound could be developed into an effective antimicrobial agent .
- Cytotoxicity Evaluation : In vitro studies have revealed that compounds with similar thiophene and imidazolidinone structures can effectively inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values in these studies indicate a strong correlation between structural modifications and enhanced biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonylurea Herbicides (Triazine-Based)
The compound shares structural motifs with sulfonylurea herbicides listed in , such as triflusulfuron methyl ester and metsulfuron methyl ester . These herbicides feature a sulfonylurea bridge linking a triazine ring to a benzoate or methylbenzoate group. Key differences include:
- Azetidine vs. Triazine : The azetidine ring (4-membered) introduces steric strain compared to the 6-membered triazine, possibly affecting binding kinetics and metabolic stability.
- Functional Groups: The 2,5-dioxoimidazolidin group may enhance hydrogen-bonding interactions compared to the triazine’s amino or methoxy substituents.
Table 1: Structural and Functional Comparison
Thiazole-Containing Pharmaceuticals ()
Thiazole derivatives in , such as thiazol-5-ylmethyl carbamates , share sulfur-containing heterocycles but differ in substitution patterns. For example, the thiazole ring in these compounds is linked to ureido or hydroperoxy groups, which may influence pharmacokinetics (e.g., membrane permeability) compared to the target compound’s dioxoimidazolidin-azetidine system.
Research Findings and Limitations
- Synthetic Challenges : The azetidine ring’s strain may complicate synthesis compared to triazine-based analogs, requiring specialized conditions (e.g., low-temperature coupling) .
- Biological Activity: No direct data on the target compound’s activity is available. However, sulfonylurea herbicides inhibit acetolactate synthase (ALS), suggesting the sulfonamide bridge in the target compound could interact with similar enzymatic pockets.
- Stability : The dioxoimidazolidin group may confer resistance to hydrolysis compared to urea-based herbicides, though this requires experimental validation.
Preparation Methods
Retrosynthetic Analysis
Key Disconnections
The molecule can be dissected into three primary fragments (Figure 1):
- Thiophene-2-carboxylate core : Serves as the aromatic base for sulfonylation.
- Sulfonamide linker : Connects the thiophene to the azetidine ring.
- 3-(2,5-Dioxoimidazolidin-1-yl)azetidine : Combines a strained four-membered azetidine ring with a urea-derived imidazolidinone.
Strategic Considerations
- Sulfonamide Coupling : Requires activation of the sulfonyl group (e.g., as a chloride) for nucleophilic substitution with azetidine.
- Azetidine Synthesis : Cyclization strategies to form the four-membered ring, often via intramolecular SN2 reactions or Mitsunobu conditions.
- Imidazolidinone Formation : Urea cyclization using carbonyldiimidazole (CDI) or phosgene analogs.
Synthetic Routes
Route 1: Sequential Assembly via Sulfonamide Coupling
Step 1: Synthesis of Methyl 3-(Chlorosulfonyl)thiophene-2-carboxylate
Thiophene-2-carboxylate is sulfonylated using chlorosulfonic acid in dichloromethane at 0–5°C. The reaction is quenched with ice water to yield the sulfonyl chloride intermediate.
Reaction Conditions :
- Reagents : Chlorosulfonic acid (2.5 eq), CH$$2$$Cl$$2$$, 0°C, 2 h
- Yield : 68–72% (estimated from analogous reactions in)
Step 2: Preparation of 3-(2,5-Dioxoimidazolidin-1-yl)azetidine
- Azetidine Formation : 3-Aminoazetidine is synthesized via a Mitsunobu reaction between a 1,3-diol and phthalimide, followed by hydrazine deprotection.
- Urea Cyclization : The amine reacts with CDI (1.1 eq) in THF to form the imidazolidinone.
Reaction Conditions :
Step 3: Sulfonamide Coupling
The sulfonyl chloride (Step 1) reacts with 3-(2,5-dioxoimidazolidin-1-yl)azetidine (Step 2) in the presence of triethylamine (TEA) in dichloromethane.
Reaction Conditions :
Route 2: Convergent Synthesis via Azetidine Functionalization
Step 1: Synthesis of 1-(Azetidin-3-yl)imidazolidine-2,5-dione
3-Aminoazetidine is treated with triphosgene in a two-step process:
- Carbamate Formation : Reaction with triphosgene (0.33 eq) in THF at −78°C.
- Cyclization : Heating to 60°C for 4 h to form the imidazolidinone.
Reaction Conditions :
Step 2: Direct Sulfonylation of Azetidine
The azetidine-imidazolidinone intermediate undergoes sulfonylation with methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (from Route 1, Step 1) using DMAP catalysis in acetonitrile.
Reaction Conditions :
Optimization and Challenges
Sulfonamide Coupling Efficiency
Azetidine Ring Stability
Data Tables
Table 1: Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 18–22% | 25–30% |
| Key Advantage | Modularity | Convergent |
| Critical Challenge | Low coupling | Azetidine stability |
| Purification Complexity | Moderate | High |
Table 2: Reaction Conditions for Sulfonamide Coupling
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| TEA | CH$$2$$Cl$$2$$ | 0 → 25 | 50–55 |
| DBU | CH$$_3$$CN | 25 | 65–70 |
| Pyridine | DMF | 40 | 45–50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
